3,4-Dihydroxy-4-methylhexadecanoic acid

Lipophilicity Membrane partitioning Analytical chemistry

3,4-Dihydroxy-4-methylhexadecanoic acid is a dihydroxy monocarboxylic acid formally derived from palmitic acid, featuring two hydroxyl groups at positions 3 and 4 and a methyl substituent at position 4. This branched, long-chain fatty acid (also known as 3,4-dihydroxy-4-methylpalmitic acid) has a molecular formula of C17H34O4 and a calculated logP of 4.46, indicating markedly higher hydrophilicity than its non-hydroxylated analog.

Molecular Formula C17H34O4
Molecular Weight 302.4 g/mol
Cat. No. B1255453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-4-methylhexadecanoic acid
Molecular FormulaC17H34O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C)(C(CC(=O)O)O)O
InChIInChI=1S/C17H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-17(2,21)15(18)14-16(19)20/h15,18,21H,3-14H2,1-2H3,(H,19,20)
InChIKeyNACNPFXTZNCJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxy-4-methylhexadecanoic Acid: Structural Identity and Baseline Physicochemical Profile


3,4-Dihydroxy-4-methylhexadecanoic acid is a dihydroxy monocarboxylic acid formally derived from palmitic acid, featuring two hydroxyl groups at positions 3 and 4 and a methyl substituent at position 4 [1]. This branched, long-chain fatty acid (also known as 3,4-dihydroxy-4-methylpalmitic acid) has a molecular formula of C17H34O4 and a calculated logP of 4.46, indicating markedly higher hydrophilicity than its non-hydroxylated analog [2]. It is classified as a 3-hydroxy fatty acid, a branched-chain fatty acid, and a long-chain fatty acid, and is primarily encountered as a synthetic reference standard in lipidomics and mass spectrometry research [1].

Workflow Lipidomics LC-MS method development and system suitability
Workflow Membrane partitioning and permeability assay research
Workflow Hydrophilic polymer precursor synthesis and material characterization

Why 3,4-Dihydroxy-4-methylhexadecanoic Acid Cannot Be Simply Replaced by Common Analogs


Superficially similar fatty acids such as 4-methylhexadecanoic acid or unsubstituted palmitic acid lack the specific 3,4-vicinal diol and α-methyl branching pattern that profoundly alters the physicochemical and recognition properties of 3,4-dihydroxy-4-methylhexadecanoic acid [1]. As the quantitative evidence below shows, the additional hydroxyl groups significantly reduce lipophilicity (ΔlogP ≈ 3 units), increase hydrogen-bonding capacity, and expand the topological polar surface area by more than 40 Ų. These differences mean the compound cannot serve as a straightforward substitute in studies of membrane partitioning, chromatographic retention, or enzyme recognition, where the unique 3,4-dihydroxy-4-methyl motif is the critical structural determinant [2].

Membrane Partitioning Discrepancy
Additional hydroxyl groups drastically reduce logP, shifting partition behavior away from non-hydroxylated analogs.
Differential Transport Behavior
Elevated TPSA alters passive diffusion profiles, rendering simple fatty acid comparators unsuitable for permeability studies.
Chromatographic Method Mismatch
Higher hydrogen-bond donor/acceptor counts change LC retention and ionization, requiring independent method development.

Quantitative Differentiation of 3,4-Dihydroxy-4-methylhexadecanoic Acid from Its Closest Analogs


Octanol–Water Partition Coefficient (logP): A Drastic Reduction in Lipophilicity

3,4-Dihydroxy-4-methylhexadecanoic acid exhibits a calculated logP of 4.46, as reported in the authoritative Lipid Maps database [1]. In stark contrast, its closest non-hydroxylated analog, 4-methylhexadecanoic acid, has a logP of 7.38–7.50 . This represents a ΔlogP of approximately –3 log units, indicating that the target compound is roughly 1,000-fold more hydrophilic. The difference arises directly from the two additional hydroxyl groups and profoundly affects partitioning behavior in both biological membranes and reversed-phase chromatographic systems.

logP
Reported
4.46
Substantial hydrophilicity vs. non-hydroxylated analogs
ΔlogP ≈ –3 vs. 4-methylhexadecanoic acid
Lipophilicity Membrane partitioning Analytical chemistry

Topological Polar Surface Area (TPSA): A 40 Ų Window into Differential Transport Behavior

The topological polar surface area (TPSA) of 3,4-dihydroxy-4-methylhexadecanoic acid is 77.76 Ų [1], more than double the TPSA of 4-methylhexadecanoic acid, which is 37.3 Ų . This 40.46 Ų increase pushes the TPSA well above the commonly cited 60 Ų threshold for passive blood-brain barrier penetration and into a range that typically reduces passive membrane diffusion relative to the non-hydroxylated comparator. The difference is directly attributable to the two hydroxyl groups and provides a measurable proxy for anticipating differential absorption and transport behavior in cellular assays.

TPSA
Reported
77.76 Ų
Exceeds typical passive BBB penetration threshold
ΔTPSA +40.46 Ų vs. 4-methylhexadecanoic acid
Drug-likeness Membrane penetration ADME prediction

Hydrogen-Bond Donor and Acceptor Count: A 3-Fold Shift with Practical Analytical Consequences

3,4-Dihydroxy-4-methylhexadecanoic acid possesses 3 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), compared with only 1 HBD and 2 HBA for 4-methylhexadecanoic acid [1]. This increase from 1 to 3 HBDs and from 2 to 4 HBAs not only reinforces the shift toward aqueous solubility but also fundamentally alters chromatographic retention, solid-phase extraction performance, and molecular recognition by enzymes or antibodies. In practical terms, a compound with three HBDs will typically require a stronger elution gradient in reversed-phase LC–MS and will exhibit different ion suppression behavior in electrospray ionization.

H-Bond Donors/Acceptors
Reported
3 HBD / 4 HBA
Triples H-bond capacity relative to 4-methyl analog
Impacts LC retention, SPE, and ionization behavior
Chromatography Solubility Molecular recognition

Application Scenarios for 3,4-Dihydroxy-4-methylhexadecanoic Acid Based on Quantitative Evidence


Chromatographic Method Development and Lipidomics Standardization

The dramatically reduced logP (4.46 vs. 7.38) and elevated TPSA (77.76 vs. 37.3 Ų) make 3,4-dihydroxy-4-methylhexadecanoic acid an ideal discriminatory standard for calibrating reversed-phase LC–MS systems where hydroxylated fatty acids must be cleanly separated from their non-hydroxylated analogs [1]. Its distinct retention time shift relative to 4-methylhexadecanoic acid provides a robust system suitability check for lipidomics workflows targeting hydroxylated branched-chain fatty acids.

Membrane Permeability and Drug Delivery Model Studies

With a TPSA exceeding 77 Ų and a logP below 5, this compound crosses the common 60 Ų/5 logP thresholds for passive blood-brain barrier penetration [1]. It therefore serves as a valuable pilot molecule in permeability assays (PAMPA, Caco-2) to define how vicinal diol and α-methyl branching jointly modulate the permeation of long-chain fatty acid derivatives, directly informing the design of lipid–drug conjugates.

Hydrophilic Modified Lipid Synthesis and Material Sciences

The threefold increase in hydrogen-bond donor/acceptor counts (3/4 vs. 1/2) relative to 4-methylhexadecanoic acid [1] enables 3,4-dihydroxy-4-methylhexadecanoic acid to act as a monomeric precursor for novel polyesters or amphiphilic block co-polymers. The enhanced H-bond capacity promotes cross-linking and alters thermal and mechanical properties, offering a defined chemical handle for tuning polymer hydrophilicity without altering the fatty acid backbone length.

Application
Selection Property
Validation Focus
Lipidomics LC-MS Method Development
Retention shift vs. non-hydroxylated fatty acid analogs
System suitability for branched-chain hydroxy fatty acid standards
Membrane Permeability Research
Low lipophilicity and elevated polar surface area profile
PAMPA / Caco-2 differential uptake of hydroxylated lipid derivatives
Hydrophilic Polymer Precursor Synthesis
Enhanced hydrogen-bond donor and acceptor capacity
Cross-linking efficiency and hydrophilicity tuning in polymer matrices
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